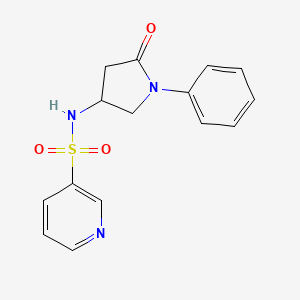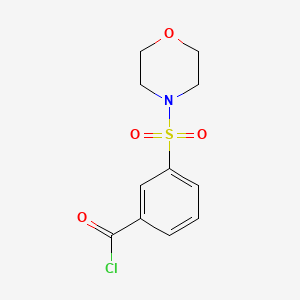
3-(Morpholinosulfonyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of 3-(Morpholinosulfonyl)benzoyl chloride, benzoyl chlorides in general can be synthesized through various methods. One common method involves the reaction of benzoic acid with phosphorus pentachloride or thionyl chloride . Another method involves the action of carbonyl chloride on benzene in the presence of anhydrous aluminium chloride .Chemical Reactions Analysis
Benzoyl chlorides, including 3-(Morpholinosulfonyl)benzoyl chloride, can undergo various chemical reactions. For instance, they can participate in Friedel-Crafts acylation reactions, where they react with aromatic compounds in the presence of a Lewis acid to form acylated products . They can also undergo solvolysis in various solvents .Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Molecules
The research on 3-(Morpholinosulfonyl)benzoyl chloride contributes significantly to the synthesis of complex organic molecules. A study demonstrated the use of morpholinosulfur trifluoride (MOST) for synthesizing adducts of (amino)(aryl)carbene with PF5, highlighting a simple route to these adducts which are pivotal in various chemical reactions. The study also underlined the potential of these compounds in creating previously unknown benzoylpentafluorophosphates through hydrolysis, showcasing the versatility of morpholino derivatives in synthesizing novel chemical entities (Guzyr et al., 2013).
Development of Enantiopure Morpholines
Enantiopure 3-substituted morpholines have been synthesized, highlighting another application of morpholino derivatives in the field of organic chemistry. These compounds were assembled through a process involving the ring-opening of activated aziridine followed by ring annulation, offering a method for producing morpholine derivatives with potential applications in pharmaceuticals and materials science (Bornholdt et al., 2010).
Antibacterial and Antifungal Agents
Further extending the chemical utility of morpholino derivatives, a study focused on the synthesis of novel fluorinated Morpholine containing benzamide derivatives, exploring their microbial activities. The synthesis involved the reaction between 2-fluoro-4-morpholinobenzenamine and different substituted benzoyl chloride, demonstrating the compounds' potential as potent antifungal and antibacterial agents. This research underscores the role of morpholino derivatives in developing new antimicrobial compounds, contributing to the ongoing search for effective treatments against resistant microbial strains (Patharia et al., 2020).
Neurochemical Monitoring
In the realm of neuroscience, the derivatization with benzoyl chloride, including morpholine derivatives, plays a crucial role in in vivo neurochemical monitoring. A method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with benzoyl chloride derivatization was developed for determining a wide range of neurotransmitters and metabolites. This technique allows for the simultaneous measurement of various classes of neurotransmitters, facilitating the correlation of neurotransmission with behavior, disease states, and drug concentrations in the brain. Such advancements in analytical chemistry are pivotal for neuroscience research, enabling more detailed and comprehensive studies of neurochemical processes (Song et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that benzoyl chloride derivatives are often used in the synthesis of amides . The benzoyl group is common in oligonucleotide synthesis for protection of N4 in cytosine and N6 in adenine nucleic bases .
Mode of Action
The compound likely interacts with its targets through a process known as acylation . This involves the transfer of an acyl group from the compound to its target. The reaction is facilitated by the presence of a base, which acts as a catalyst . The exact mode of action would depend on the specific target and the reaction conditions.
Biochemical Pathways
It’s known that benzoyl chloride derivatives can participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The pharmacokinetics of a compound are determined by factors such as its chemical properties, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of 3-(Morpholinosulfonyl)benzoyl chloride’s action would depend on the specific target and the reaction conditions. In general, acylation can result in the modification of the target molecule, potentially altering its function .
Action Environment
The action, efficacy, and stability of 3-(Morpholinosulfonyl)benzoyl chloride can be influenced by various environmental factors. These can include the pH of the reaction environment, the presence of other substances that can react with the compound, and the temperature .
Propiedades
IUPAC Name |
3-morpholin-4-ylsulfonylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-11(14)9-2-1-3-10(8-9)18(15,16)13-4-6-17-7-5-13/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJSMVLMHWTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholinosulfonyl)benzoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915894.png)
![Ethyl 4-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2915896.png)
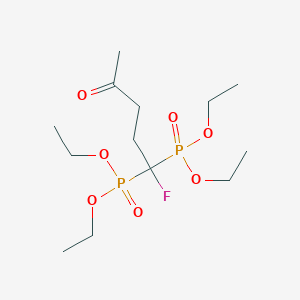

![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2915901.png)
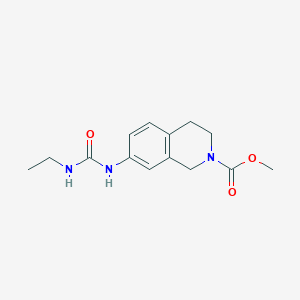


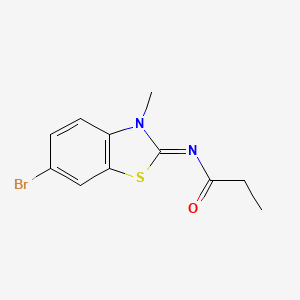

![3-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2915911.png)
![5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2915914.png)
